molecular formula C23H29N3OS B10867094 4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B10867094
M. Wt: 395.6 g/mol
InChI Key: VATFHNMFQFFSIG-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C23H29N3OS It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through nucleophilic substitution reactions.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Palladium catalysts, phenoxyphenyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C23H29N3OS

Molecular Weight

395.6 g/mol

IUPAC Name

4-cyclohexyl-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C23H29N3OS/c28-23(26-17-15-25(16-18-26)20-7-3-1-4-8-20)24-19-11-13-22(14-12-19)27-21-9-5-2-6-10-21/h2,5-6,9-14,20H,1,3-4,7-8,15-18H2,(H,24,28)

InChI Key

VATFHNMFQFFSIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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